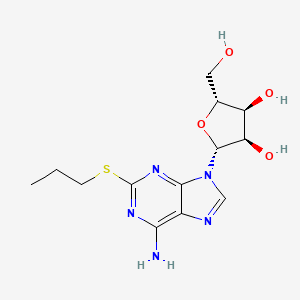

2-(n-Propylthio)adenosine

Overview

Description

Mechanism of Action

Mode of Action

The compound interacts with its targets, the adenosine receptors, by agonism . The A1 and A3 receptors preferentially interact with members of the Gi/o family of G proteins, lowering the intracellular levels of cyclic adenosine monophosphate (cAMP), whereas the A2A and A2B receptors interact with members of the Gs family of G proteins, elevating intracellular cAMP .

Biochemical Pathways

The activation of adenosine receptors affects several biochemical pathways. For instance, the pentose phosphate pathway (PPP) is essential for the generation of NADPH required for reductive biosynthetic reactions . Adenosine also plays a role in the in vitro biosynthesis of ATP from adenosine and polyphosphate . Furthermore, the cAMP pathway, which is modulated by adenosine receptors, has a significant role in immune and inflammatory responses .

Pharmacokinetics

It’s known that adenosine and its receptors are ubiquitously present in the body, suggesting a wide distribution .

Result of Action

The activation of adenosine receptors by 2-(n-Propylthio)adenosine can lead to various molecular and cellular effects. For instance, it can modulate immune and inflammatory responses . It can also affect the heart rhythm and rate .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, ATP and other nucleotides are readily released from intracellular sources under conditions of injury and organ stress, such as hypoxia, ischemia, or mechanical stress . Therefore, depending on pathophysiological factors, in a given tissue, there is often a tonic activation of one or more of the ARs that can be modulated by exogenous agents for a beneficial effect .

Biochemical Analysis

Biochemical Properties

2-(n-Propylthio)adenosine is known to interact with several enzymes, proteins, and other biomolecules. It primarily acts on adenosine receptors, including A1, A2A, A2B, and A3 receptors . These receptors are G protein-coupled receptors that mediate various physiological effects. The interaction of this compound with these receptors can lead to the modulation of cyclic AMP (cAMP) levels, influencing numerous cellular processes . Additionally, this compound can affect the activity of enzymes such as adenylyl cyclase and phosphodiesterases, further impacting cellular signaling pathways .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of adenosine receptors by this compound can lead to changes in intracellular cAMP levels, which in turn affect protein kinase A (PKA) activity and downstream signaling pathways . This compound has been shown to modulate the expression of genes involved in inflammation, apoptosis, and cell proliferation . Moreover, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes and influencing energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to adenosine receptors and subsequent activation or inhibition of downstream signaling pathways. Upon binding to A1, A2A, A2B, or A3 receptors, this compound can modulate the activity of adenylyl cyclase, leading to changes in cAMP levels . This, in turn, affects the activity of PKA and other cAMP-dependent signaling molecules . Additionally, this compound can influence the activity of phospholipase C, inositol triphosphate, diacylglycerol, and other signaling molecules, further modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, but its effects can diminish over prolonged exposure . The degradation of this compound can lead to a decrease in its efficacy, and long-term exposure may result in desensitization of adenosine receptors . Additionally, the temporal effects of this compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and neuroprotective actions . At higher doses, this compound may cause adverse effects, including toxicity and disruption of normal cellular functions . Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to adenosine metabolism. This compound can be metabolized by enzymes such as adenosine deaminase and nucleoside phosphorylase, leading to the formation of various metabolites . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes and altering the levels of metabolites such as ATP, ADP, and AMP . These changes can have significant effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by nucleoside transporters, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of this compound can have significant effects on its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific subcellular compartments can be mediated by targeting signals and post-translational modifications . For instance, the presence of specific amino acid sequences or chemical modifications can direct this compound to the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(n-Propylthio)adenosine typically involves the alkylation of adenosine with propylthiol in the presence of a suitable base. One common method includes the use of N,N’-methylene bisacrylamide as a crosslinker and dimethyl sulfoxide as the solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is carefully controlled to maintain consistency and quality, often utilizing automated systems for precise addition of reagents and monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 2-(n-Propylthio)adenosine undergoes various chemical reactions, including:

Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Nucleophiles such as halides or amines are used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted adenosine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(n-Propylthio)adenosine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent.

Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.

Comparison with Similar Compounds

Adenosine: The parent compound, which also interacts with adenosine receptors but lacks the propylthio substitution.

2-Chloroadenosine: Another adenosine analog with a chlorine substitution at the 2-position, known for its potent biological activity.

N6-Cyclopentyladenosine: A selective A1 receptor agonist with different pharmacological properties.

Uniqueness: 2-(n-Propylthio)adenosine is unique due to its specific substitution, which imparts distinct chemical and biological properties. This makes it a valuable tool in research for studying adenosine receptor interactions and developing potential therapeutic agents .

Properties

IUPAC Name |

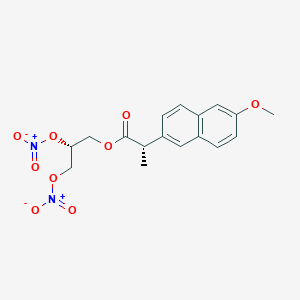

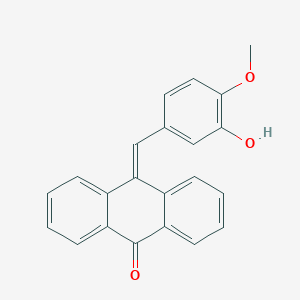

(2R,3R,4S,5R)-2-(6-amino-2-propylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O4S/c1-2-3-23-13-16-10(14)7-11(17-13)18(5-15-7)12-9(21)8(20)6(4-19)22-12/h5-6,8-9,12,19-21H,2-4H2,1H3,(H2,14,16,17)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZECJIGAYNYQAD-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185423 | |

| Record name | 2-(n-Propylthio)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31528-53-7 | |

| Record name | 2-(n-Propylthio)adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(n-Propylthio)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(benzylamino)-3-cyanoquinolin-2-yl]-4-methoxybenzamide](/img/structure/B1246221.png)